molecular formula C11H11F2N3 B11732854 N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11732854
M. Wt: 223.22 g/mol
InChI Key: YPJZQBGEAWGIST-UHFFFAOYSA-N
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Description

N-[(2,3-Difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a pyrazole-derived amine featuring a 2,3-difluorobenzyl group attached to the nitrogen at position 3 of the pyrazole ring and a methyl group at position 1. Its molecular formula is C₁₂H₁₃F₂N₃ (molecular weight: 237.25 g/mol, CAS 1006472-90-7) .

Properties

Molecular Formula

C11H11F2N3

Molecular Weight

223.22 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C11H11F2N3/c1-16-6-5-10(15-16)14-7-8-3-2-4-9(12)11(8)13/h2-6H,7H2,1H3,(H,14,15)

InChI Key

YPJZQBGEAWGIST-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=C(C(=CC=C2)F)F

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazole backbone can be synthesized via the reaction of a 1,3-diketone precursor with methylhydrazine. For example, ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux to form 1-methyl-1H-pyrazol-3-amine derivatives. Modifying the diketone precursor could allow incorporation of the methyl group at the N1 position.

Reaction Conditions:

  • Solvent: Ethanol or THF

  • Temperature: 60–80°C

  • Catalyst: None required (thermal cyclization)

Introduction of the Difluorobenzyl Group

The difluorobenzyl moiety is introduced via nucleophilic substitution or reductive amination. A plausible route involves reacting 1-methyl-1H-pyrazol-3-amine with 2,3-difluorobenzyl bromide in the presence of a base:

1-Methyl-1H-pyrazol-3-amine + 2,3-Difluorobenzyl bromideBaseThis compound\text{1-Methyl-1H-pyrazol-3-amine + 2,3-Difluorobenzyl bromide} \xrightarrow{\text{Base}} \text{this compound}

Optimization Parameters:

  • Base: Potassium carbonate or triethylamine

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Temperature: 50–70°C, 12–24 hours

Purification and Isolation

Post-reaction workup typically involves extraction with dichloromethane, washing with brine, and drying over anhydrous sodium sulfate. Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from toluene yields the pure product.

Optimization of Reaction Conditions

Temperature and Solvent Effects

The patent WO2015063709A1 highlights the importance of temperature control during cyclization and crystallization. For instance, cooling the reaction mixture to 0–5°C improves product yield by minimizing side reactions. Polar aprotic solvents like DMF enhance the solubility of intermediates, while toluene facilitates crystallization.

Analytical Characterization

Post-synthesis validation employs spectroscopic and chromatographic techniques:

Technique Expected Data
¹H NMR - Pyrazole C4-H: δ 6.2–6.5 (s, 1H)
- Difluorobenzyl CH₂: δ 4.3–4.5 (s, 2H)
LC-MS Molecular ion peak at m/z 223.22 [M+H]⁺
IR N-H stretch: ~3300 cm⁻¹; C-F stretches: 1100–1200 cm⁻¹

Challenges and Alternative Routes

Regioselectivity Issues

Unsubstituted pyrazoles often form regioisomeric mixtures. Using directed ortho-metalation strategies or bulky directing groups could improve selectivity during functionalization.

Stability of Intermediates

The difluorobenzylamine intermediate is prone to oxidation. Conducting reactions under inert atmospheres (N₂/Ar) and using stabilizers like BHT (butylated hydroxytoluene) may mitigate degradation.

Comparative Analysis with Related Compounds

The synthesis of this compound shares similarities with teneligliptin intermediates (e.g., 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine). Key differences include:

  • Substituent Complexity: The difluorobenzyl group necessitates stricter control over electronic effects compared to phenyl groups.

  • Purification: Fluorinated compounds often require specialized chromatography due to altered polarity .

Chemical Reactions Analysis

N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine in the field of oncology. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Cell Line Percent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%
A54956.88%

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies indicate that it exhibits significant antifungal properties against various pathogens, making it a candidate for further development in treating fungal infections.

Microorganism Activity
Candida albicansModerate inhibition
Aspergillus nigerStrong inhibition

The structure's ability to interact with microbial enzymes is believed to underlie its efficacy .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This action suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Drug Development

A study conducted on the synthesis and biological evaluation of derivatives of this compound revealed that modifying the substituents on the pyrazole ring can enhance anticancer activity. The derivatives showed improved PGI against multiple cancer cell lines compared to the parent compound, indicating that structural optimization is key to developing more effective anticancer agents .

Case Study 2: Antimicrobial Screening

In another study focused on antimicrobial screening, this compound was tested against a panel of bacterial and fungal strains. The results demonstrated that specific modifications to the compound's structure could lead to enhanced activity against resistant strains, highlighting its potential as a scaffold for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity towards certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Fluorine Position Variants

  • 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine (C₁₀H₉F₂N₃, MW 209.20, CAS 380569-79-9) : Fluorines at positions 2 and 4 on the phenyl ring. Pyrazole amine at position 5 instead of 3.
  • 1-[(3,5-Difluorophenyl)methyl]pyrazol-3-amine (C₁₀H₉F₂N₃, MW 209.195, CAS 1240570-55-1) :

    • Fluorines at meta positions (3,5) on the phenyl ring.
    • Symmetrical substitution may improve solubility but reduce directional interactions with hydrophobic binding pockets.

Halogen-Substituted Analogs

  • 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine (C₁₀H₉ClFN₃, MW 240.67, CAS 1001757-55-6) :

    • Chlorine at pyrazole position 4 and fluorine at phenyl position 3.
    • Increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine (C₁₀H₉ClFN₃, MW 225.65, CAS 1240579-69-4) :

    • Chlorine and fluorine on adjacent phenyl positions (3-Cl, 4-F).
    • Polar halogen interactions could improve binding to halogen-bonding protein residues.

Pyrazole Ring Modifications

  • N,N-Dimethyl-1-phenyl-1H-pyrazol-3-amine (C₁₁H₁₃N₃, MW 187.24, CAS 19730-27-9) : Dimethylamine at position 3 and phenyl at position 1.
  • 1-(4-Fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide (C₁₇H₁₄FN₃O, MW 299.32) :

    • Carboxamide substitution at position 3 instead of amine.
    • Increased hydrogen-bonding capacity but reduced basicity compared to the target compound.

Biological Activity

N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on its anticancer, anti-inflammatory, and antibacterial properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,3-difluorobenzylamine with 1-methyl-1H-pyrazol-3-carbonyl chloride. The compound can be characterized using various spectroscopic techniques such as:

  • FTIR : Identifies functional groups based on absorption bands.
  • NMR (Nuclear Magnetic Resonance) : Provides information on the molecular structure and environment of hydrogen atoms.
  • LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight and purity.

Anticancer Activity

This compound has shown promising antiproliferative effects against several cancer cell lines. The following table summarizes its activity against specific cancer types:

Cell LineIC50 (µM)
HeLa (cervical cancer)18
HepG2 (liver cancer)27
EAT (Ehrlich ascites)36

These values indicate that the compound exhibits significant cytotoxicity, particularly against HeLa cells, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

Research has demonstrated that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The compound acts by modulating signaling pathways involved in inflammation, particularly targeting MAPK pathways .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values are summarized below:

Bacterial StrainMIC (µM)
Staphylococcus aureus26.2
Escherichia coli<31.56
Pseudomonas aeruginosa<31.56
Klebsiella pneumonia<31.56

These results indicate that the compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria .

Case Studies

Several studies have highlighted the potential applications of this compound in therapeutic settings:

  • Study on Cancer Cell Lines : A recent study assessed the compound's effects on various cancer cell lines using MTT assays and reported significant inhibition of cell proliferation at varying concentrations .
  • Anti-inflammatory Mechanisms : Another research focused on the compound's ability to reduce LPS-induced TNF-alpha release in murine models, confirming its anti-inflammatory potential through in vivo experiments .

Q & A

(Basic) What synthetic routes are reported for N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine, and how do reaction conditions impact yield?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, copper-catalyzed cross-coupling (e.g., using copper(I) bromide) with cesium carbonate as a base in polar aprotic solvents like DMSO has been employed for analogous pyrazole derivatives, achieving yields of ~17–40% under optimized conditions . Key factors include:

  • Catalyst choice : Copper catalysts enhance coupling efficiency, while palladium complexes (e.g., tetrakis(triphenylphosphine)palladium) are used for Suzuki-Miyaura reactions in aryl-functionalized analogs .
  • Temperature : Reactions often proceed at 35–80°C; higher temperatures may degrade sensitive intermediates.
  • Purification : Chromatography (e.g., reverse-phase HPLC with gradients of ethyl acetate/hexane) is critical for isolating pure products .

(Advanced) How can SHELX software improve structural refinement of this compound using X-ray crystallography data?

Methodological Answer:
SHELXL is widely used for small-molecule refinement. Key steps include:

  • Data preparation : Input scaled intensity data (HKL format) and define initial atomic parameters.
  • Cyclic refinement : Use least-squares minimization to adjust positional and displacement parameters. For disordered regions (e.g., fluorophenyl groups), apply restraints (e.g., DFIX, SIMU) to maintain geometric rationality .
  • Validation : Check R-factor convergence (target < 0.05) and analyze residual electron density maps for missed solvent molecules or disorder. SHELXL’s robust handling of twinned data is advantageous for high-symmetry crystals .

(Basic) What analytical techniques confirm the purity and structural integrity of this compound?

Methodological Answer:

  • LCMS/HPLC : Use reverse-phase columns (C18) with trifluoroacetic acid (TFA) modifiers. Retention times (~1.6 minutes under QC-SMD-TFA05 conditions) and m/z values (e.g., [M+H]+ ions) validate molecular weight and purity (>95%) .
  • NMR : Assign peaks using ¹H and ¹³C spectra in deuterated solvents (CDCl₃ or DMSO-d₆). For example, pyrazole protons typically appear at δ 6.5–7.5 ppm, while methyl groups resonate near δ 2.1–3.0 ppm .
  • Elemental analysis : Verify C, H, N, F content within ±0.4% of theoretical values.

(Advanced) How should researchers resolve discrepancies in NMR data during structural characterization?

Methodological Answer:
Discrepancies (e.g., split peaks, unexpected coupling) may arise from dynamic effects or impurities. Strategies include:

  • Solvent variation : Switch from CDCl₃ to DMSO-d₆ to stabilize rotamers or hydrogen-bonded conformers.
  • 2D NMR : Use HSQC and HMBC to correlate ambiguous protons with carbons. For example, HMBC can confirm connectivity between the pyrazole ring and difluorophenylmethyl group .
  • Variable-temperature NMR : Cool samples to –40°C to slow conformational exchange and resolve overlapping signals.

(Advanced) What strategies optimize reaction scalability while maintaining efficiency for this compound?

Methodological Answer:

  • Catalyst loading : Reduce copper(I) bromide to 0.1–0.5 mol% to minimize costs without sacrificing yield .
  • Solvent engineering : Replace DMSO with recyclable solvents (e.g., PEG-400) for greener synthesis.
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., amide coupling), enabling gram-scale production .
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress and terminate at optimal conversion.

(Basic) How can researchers assess the impact of fluorination on the compound’s physicochemical properties?

Methodological Answer:

  • LogP measurement : Compare experimental (HPLC logk) vs. calculated (ChemAxon) values to quantify lipophilicity changes from difluorophenyl substitution.
  • Thermal analysis : DSC/TGA reveals melting points (e.g., 104–107°C for analogs) and stability, which fluorination often enhances .
  • Solubility testing : Use shake-flask methods in buffers (pH 1–7.4) to correlate fluorination with aqueous solubility.

(Advanced) What computational methods predict the biological activity of this compound?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with protein targets (e.g., kinases) to model binding poses. The difluorophenyl group may enhance hydrophobic interactions .
  • QSAR modeling : Train models on pyrazole analogs’ IC₅₀ data to link substituents (e.g., methyl, fluorine) to activity trends.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess target binding stability under physiological conditions.

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